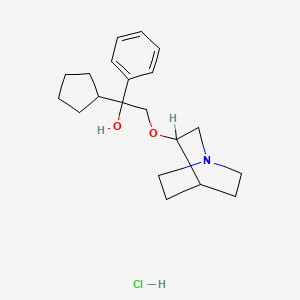

Penehyclidine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTVVMRZNVIVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934385 | |

| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151937-76-7 | |

| Record name | Penehyclidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151937-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penequinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENEHYCLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Penehyclidine Hydrochloride: A Technical Guide to Cholinergic Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penehyclidine hydrochloride (PHC) is an anticholinergic agent with a distinct selectivity profile for cholinergic receptors. This technical guide provides an in-depth analysis of its binding affinities and functional effects at various muscarinic and nicotinic receptor subtypes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological properties of PHC and its potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways.

Introduction

This compound is a quinuclidine derivative that acts as a competitive antagonist at cholinergic receptors. Its clinical applications are primarily rooted in its ability to modulate the activity of the parasympathetic nervous system. A key characteristic of PHC is its reported selectivity for M1 and M3 muscarinic receptor subtypes over the M2 subtype, which is predominantly found in the heart.[1][2] This selectivity profile suggests a lower potential for cardiovascular side effects, such as tachycardia, often associated with non-selective muscarinic antagonists.[1][3] Furthermore, PHC also exhibits activity at nicotinic acetylcholine receptors (nAChRs).[3] This guide synthesizes the current understanding of PHC's interaction with these receptors, providing a foundation for further research and development.

Quantitative Analysis of Receptor Selectivity

While comprehensive binding affinity data (Kᵢ or IC₅₀ values) for this compound across all cholinergic receptor subtypes is not extensively available in the public domain, the existing literature provides valuable insights into its functional selectivity.

Muscarinic Receptor Antagonism

Functional studies have been conducted to determine the antagonist potency of this compound at muscarinic receptors. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, is a key measure of competitive antagonism.

| Receptor/Tissue | Agonist | Parameter | Value | Species | Reference |

|---|---|---|---|---|---|

| Guinea-pig Trachea (M₃) | Acetylcholine | pA₂ | 8.12 | Guinea Pig | [4][5] |

| Guinea-pig Ileum (M₃) | Acetylcholine | pA₂ | Not Reported | Guinea Pig |

Table 1: Functional Antagonist Potency of this compound at Muscarinic Receptors.

The available data indicates that this compound is a potent antagonist at M3 muscarinic receptors in guinea-pig trachea.[4][5] Studies also suggest that PHC has weak effects on M2 subtype receptors, which is a significant aspect of its pharmacological profile.[1]

Nicotinic Receptor Interactions

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the cholinergic receptor selectivity of compounds like this compound.

Radioligand Displacement Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

3.1.1. Materials

-

Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing human M₁, M₂, M₃, M₄, or M₅ muscarinic receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Reference Compound: Atropine (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Filtration Apparatus.

-

Scintillation Counter.

3.1.2. Procedure

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, cell membranes, [³H]-NMS (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

3.1.3. Data Analysis

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Intracellular Calcium Measurement for M₁/M₃ Functional Antagonism

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist at Gq-coupled receptors like M₁ and M₃.

3.2.1. Materials

-

Cells: HEK293 or CHO cells stably expressing human M₁ or M₃ receptors.

-

Calcium Indicator: Fura-2 AM or Fluo-4 AM.

-

Agonist: Carbachol or Acetylcholine.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Plate Reader or Microscope with appropriate filters.

3.2.2. Procedure

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove extracellular dye.

-

Incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

-

Measure the baseline fluorescence.

-

Add a fixed concentration of the agonist (e.g., carbachol at its EC₈₀) and immediately start recording the fluorescence signal over time.

3.2.3. Data Analysis

-

Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2).

-

Plot the agonist-induced calcium response against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value of the antagonist.

-

Calculate the pA₂ value using the Schild equation if the antagonism is competitive.

cAMP Accumulation Assay for M₂ Functional Antagonism

This assay measures the ability of an antagonist to reverse the inhibition of cAMP production induced by an agonist at Gi-coupled receptors like M₂.

3.3.1. Materials

-

Cells: CHO or HEK293 cells stably expressing human M₂ receptors.

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase).

-

Agonist: Carbachol or Acetylcholine.

-

Test Compound: this compound.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Lysis Buffer.

3.3.2. Procedure

-

Seed cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Add a mixture of forskolin and the muscarinic agonist (e.g., carbachol).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells.

-

Measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

3.3.3. Data Analysis

-

Generate a standard curve for cAMP concentration.

-

Calculate the cAMP concentration in each sample.

-

Plot the percentage of inhibition of the agonist effect against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value of the antagonist.

Signaling Pathways

This compound exerts its effects by antagonizing specific cholinergic receptor signaling pathways.

M₁ and M₃ Muscarinic Receptor Signaling Pathway

M₁ and M₃ receptors are coupled to the Gq family of G proteins. Agonist binding to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). This compound, as an antagonist, blocks the initial step of this cascade by preventing agonist binding.

M₂ Muscarinic Receptor Signaling Pathway

M₂ receptors are coupled to the Gi family of G proteins. Agonist binding to M₂ receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activation of protein kinase A (PKA). This compound has been reported to have little to no effect on M₂ receptors, thus it does not significantly interfere with this signaling pathway.[1][4][5]

Nicotinic Acetylcholine Receptor Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release. As an antagonist, this compound would block the binding of acetylcholine, thereby preventing channel opening and the subsequent ion influx.

Downstream Signaling and Pleiotropic Effects

Recent studies have indicated that the effects of this compound may extend beyond direct cholinergic receptor antagonism, influencing various intracellular signaling cascades. These include the PI3K/Akt pathway, NF-κB signaling, and MAPK pathways.[6][7][8] The antagonism of M₁/M₃ receptors can modulate these downstream pathways, contributing to the anti-inflammatory and cytoprotective effects observed with PHC treatment. For instance, by blocking M₃ receptor-mediated signaling, PHC may attenuate inflammatory responses in airway smooth muscle and epithelial cells.

Conclusion

This compound is a selective antagonist of M₁ and M₃ muscarinic acetylcholine receptors with minimal activity at the M₂ subtype. It also possesses antinicotinic properties. This selectivity profile makes it a valuable pharmacological tool and a therapeutic agent with a potentially favorable cardiovascular safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the nuanced pharmacology of this compound. A more comprehensive characterization of its binding affinities across all muscarinic and nicotinic receptor subtypes would be beneficial for a complete understanding of its mechanism of action and for the development of novel therapeutic strategies.

References

- 1. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective M1 and M3 Receptor Antagonist, this compound, Exerts Antidepressant-Like Effect in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of the selective muscarinic receptor antagonist this compound on the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

Penehyclidine Hydrochloride: An In-Depth Technical Guide to its In Vitro Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penehyclidine hydrochloride (PHC) is a selective anticholinergic drug with demonstrated protective effects against organ damage stemming from conditions like ischemia-reperfusion and inflammation.[1][2] A significant body of in vitro research has illuminated its potent antioxidant properties, which are central to its cytoprotective mechanisms. This technical guide provides a comprehensive overview of the in vitro antioxidant capabilities of PHC, focusing on its mechanism of action, supported by quantitative data from cellular studies, detailed experimental protocols, and visual representations of key signaling pathways. The primary antioxidant mechanism of PHC is not direct radical scavenging but rather the upregulation of endogenous antioxidant defense systems, principally through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]

Core Antioxidant Mechanism: Nrf2 Pathway Activation

This compound exerts its antioxidant effects primarily by activating the Nrf2 signaling pathway, a master regulator of cellular defense against oxidative stress.[3][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by PHC in cells challenged with oxidative stressors like lipopolysaccharide (LPS), Nrf2 translocates to the nucleus.[3][4] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[5]

This leads to the increased expression of several critical antioxidant and cytoprotective enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects.[3]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and prevents their conversion into reactive oxygen species (ROS).[3]

-

Superoxide Dismutase (SOD): An essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.[6][7]

-

Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage.[4][8]

The activation of this pathway by PHC effectively enhances the cell's intrinsic capacity to neutralize ROS and mitigate oxidative damage.[3][5]

Signaling Pathway Diagram

Caption: PHC-mediated activation of the Nrf2 antioxidant signaling pathway.

Quantitative Data: In Vitro Antioxidant Effects

The antioxidant efficacy of PHC has been quantified in various cell-based in vitro models. The data consistently demonstrates PHC's ability to suppress markers of oxidative stress and enhance the activity of endogenous antioxidant enzymes.

Table 1: Effect of PHC on Oxidative Stress Markers in LPS-Induced RAW264.7 Macrophages

| Treatment Group | Concentration | Reactive Oxygen Species (ROS) Production |

| Control | - | Baseline |

| LPS (1 µg/mL) | - | Significantly Increased |

| LPS + PHC | 1 µg/mL | Significantly Decreased vs. LPS |

| LPS + PHC | 5 µg/mL | Further Significant Decrease vs. LPS |

| (Data synthesized from the study by Wei et al.[3]) |

Table 2: Effect of PHC on Antioxidant Enzyme Activity and Lipid Peroxidation in HPMECs

| Treatment Group | Concentration | Superoxide Dismutase (SOD) Activity | Malondialdehyde (MDA) Content |

| Control | - | Baseline | Baseline |

| LPS (0.1 µg/mL) | - | Significantly Decreased | Significantly Increased |

| LPS + PHC | 2 µg/mL | Significantly Increased vs. LPS | Significantly Decreased vs. LPS |

| (Data synthesized from the study by Zhang et al.[6]) |

Table 3: Effect of PHC on Oxidative Stress in Anoxia/Reoxygenation (A/R) Injured H9c2 Cardiomyocytes

| Treatment Group | Concentration | ROS Level | MDA Level | SOD Level |

| Control | - | Baseline | Baseline | Baseline |

| A/R Model | - | Significantly Increased | Significantly Increased | Significantly Decreased |

| A/R + PHC | 10 µM | Significantly Reduced vs. A/R | Significantly Reduced vs. A/R | Significantly Increased vs. A/R |

| (Data synthesized from the study by Wang et al.[7]) |

Experimental Protocols and Methodologies

The following sections detail the methodologies employed in key studies to evaluate the in vitro antioxidant properties of this compound.

Cell Culture and Induction of Oxidative Stress

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Oxidative Stress:

-

LPS Treatment: Cells are stimulated with lipopolysaccharide (LPS) at concentrations ranging from 0.1 µg/mL to 1 µg/mL for a specified period (e.g., 1 to 24 hours) to induce an inflammatory response and subsequent oxidative stress.[3][6]

-

Anoxia/Reoxygenation (A/R): To mimic ischemia-reperfusion injury, cells like H9c2 are subjected to anoxia by incubation in a glucose-free, serum-free medium in a hypoxic chamber (e.g., 95% N2, 5% CO2) for several hours, followed by reoxygenation with normal culture medium.[7]

-

Measurement of Oxidative Stress Markers

-

Reactive Oxygen Species (ROS) Assay:

-

Cells are seeded in plates and subjected to oxidative stress induction with or without PHC pre-treatment.

-

The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using flow cytometry or a fluorescence microscope.[3][7]

-

-

Malondialdehyde (MDA) Assay:

-

Cell lysates are collected from different treatment groups.

-

The lysates are reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature.

-

This reaction forms a pink-colored MDA-TBA adduct.

-

The absorbance of the resulting solution is measured spectrophotometrically (typically around 532 nm) to quantify the MDA concentration.[6][7]

-

Superoxide Dismutase (SOD) Activity Assay:

-

Cell lysates are prepared from each experimental group.

-

SOD activity is commonly measured using a kit based on the WST-1 (water-soluble tetrazolium salt) method.

-

This method utilizes a xanthine-xanthine oxidase system to generate superoxide radicals, which then reduce WST-1 to a colored formazan dye.

-

SOD in the cell lysate inhibits this reaction by scavenging the superoxide radicals.

-

The degree of inhibition is measured as a decrease in the colorimetric signal, which is proportional to the SOD activity in the sample.[6][7]

-

Western Blot Analysis for Nrf2 Pathway Proteins

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific binding. It is then incubated overnight at 4°C with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Experimental Workflow Diagram

Caption: General workflow for in vitro evaluation of PHC's antioxidant effects.

Conclusion and Future Directions

Future research should aim to further delineate the upstream signaling events that lead to PHC-induced Nrf2 activation. While studies on direct free-radical scavenging capabilities (e.g., via DPPH or ABTS assays) are not prominent in the current literature, conducting such experiments would provide a more complete profile of PHC's antioxidant properties, clarifying whether it possesses any direct chemical scavenging activity in addition to its well-documented effects on cellular pathways.

References

- 1. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. advances.umw.edu.pl [advances.umw.edu.pl]

- 4. Study on the mechanism of action of this compound on LPS-induced acute lung injury by regulating autophagy through the mTOR/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on β-arrestin-1 expression in lipopolysaccharide-induced human pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound prevents anoxia/reoxygenation injury and induces H9c2 cardiomyocyte apoptosis via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Alleviates Lipopolysaccharide-Induced Acute Lung Injury by Ameliorating Apoptosis and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on inflammatory response and oxidative stress in rats with cardiopulmonary bypass related-lung injury - PMC [pmc.ncbi.nlm.nih.gov]

Penehyclidine Hydrochloride's Journey Across the Blood-Brain Barrier: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penehyclidine hydrochloride (PHC), a potent anticholinergic agent, has demonstrated therapeutic efficacy in a range of central nervous system (CNS) conditions, predicated on its ability to traverse the formidable blood-brain barrier (BBB). This technical guide synthesizes the current understanding of PHC's BBB permeability, drawing from available preclinical evidence. While direct quantitative permeability data remains to be fully elucidated in publicly accessible literature, a compelling body of indirect and qualitative evidence substantiates its CNS penetration. This document provides a comprehensive overview of the existing data, details relevant experimental methodologies, and visualizes key processes to support further research and development of PHC and its analogues for neurological applications.

Introduction: The Significance of CNS Permeability

The blood-brain barrier is a highly selective, semipermeable endothelial cell border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a peripherally administered drug to exert a direct effect on the CNS, it must possess the physicochemical properties necessary to cross this barrier. This compound, a quinuclidine derivative, has been shown to elicit central anticholinergic effects, indicating its successful passage into the brain.[1][2]

Evidence of Blood-Brain Barrier Permeability

Direct quantitative metrics for PHC's BBB permeability, such as brain-to-plasma concentration ratios (Kp), unbound brain-to-plasma ratios (Kp,uu), or in vitro apparent permeability coefficients (Papp), are not extensively reported in the available scientific literature. However, several lines of evidence strongly support its ability to cross the BBB.

Qualitative and Pharmacodynamic Evidence

Multiple review articles and preclinical studies explicitly state that PHC can effectively penetrate or cross the blood-brain barrier.[1][3] This is further substantiated by studies demonstrating clear pharmacodynamic effects within the CNS following systemic administration.

One such study investigated the central mechanism of PHC in morphine-dependent rats. Following intraperitoneal administration of PHC, significant changes in neurochemical markers were observed in the hippocampus, a key brain region for memory and learning. This provides strong, albeit indirect, evidence of the drug reaching its central targets.

Table 1: Indirect Evidence of this compound Brain Penetration

| Study Focus | Animal Model | Key Finding in the Brain | Implication for BBB Permeability |

| Central Mechanism in Morphine Dependence | Rats | Altered acetylcholine (Ach) and total cholinesterase (TchE) levels in the hippocampus.[4] | PHC reaches central cholinergic receptors to exert its effects. |

| Cerebral Ischemia/Reperfusion Injury | Mice | Improved neurological deficits and BBB integrity.[5] | While studying BBB breakdown, the drug itself must first cross into the brain parenchyma to have a neuroprotective effect. |

| Intracerebral Hemorrhage | Rats | Improved neurological function and BBB integrity.[6] | Similar to ischemia models, the therapeutic action of PHC on the damaged BBB and surrounding tissue necessitates its presence in the brain. |

Experimental Protocols for Assessing CNS Effects

While specific BBB permeability assays for PHC are not detailed in the reviewed literature, methodologies from preclinical studies demonstrating its central effects offer insight into how its presence and activity in the brain can be assessed.

In Vivo Model of Central Cholinergic Activity

This protocol is adapted from a study evaluating the central mechanism of this compound in morphine-dependent rats.[4]

Objective: To determine the effect of PHC on cholinergic markers in the rat hippocampus.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Animal Grouping: Rats are randomly divided into a control group and PHC treatment groups at varying doses (e.g., 0.22 mg/kg, 0.55 mg/kg, 1.38 mg/kg).

-

Drug Administration: PHC is administered via intraperitoneal injection.

-

Tissue Collection: At specified time points post-administration (e.g., 4 and 7 hours), rats are euthanized, and brain tissue, specifically the hippocampus, is dissected.

-

Immunohistochemical Analysis:

-

The brain tissue is fixed, sectioned, and prepared for immunohistochemistry.

-

Sections are incubated with primary antibodies against acetylcholine (ACh) and total cholinesterase (TchE).

-

Following incubation with secondary antibodies and a detection reagent, the levels and distribution of these markers are visualized and quantified using microscopy and image analysis software.

-

Expected Outcome: A dose-dependent change in the levels of ACh and TchE in the hippocampus of PHC-treated rats compared to the control group, confirming the drug's engagement with central cholinergic targets.

Experimental workflow for assessing central cholinergic activity of PHC in rats.

Signaling Pathways Modulated by this compound in the CNS

Research into the neuroprotective effects of PHC has begun to unravel the intracellular signaling pathways it modulates within the brain. These findings not only support its therapeutic potential but also reinforce the understanding that it reaches central targets.

In studies of cerebral ischemia/reperfusion injury, PHC has been shown to exert protective effects by downregulating the c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (p38MAPK) signaling pathway.[5] This pathway is a critical mediator of cellular stress and apoptosis. Furthermore, in models of intracerebral hemorrhage, the neuroprotective effects of PHC have been linked to the activation of the GAS6/Axl signaling pathway, which is involved in cell survival and inflammation resolution.[6]

References

- 1. dovepress.com [dovepress.com]

- 2. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of this compound on focal cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Study on the Central Mechanism of this compound against Relapse Behavior in Morphine-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of this compound against cerebral ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jcmp.yzu.edu.cn [jcmp.yzu.edu.cn]

Penehyclidine Hydrochloride: A Deep Dive into its Downstream Signaling Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Penehyclidine hydrochloride (PHC) is a selective antagonist of M1 and M3 muscarinic acetylcholine receptors, developed in China and utilized clinically for indications such as premedication before general anesthesia and treatment for organophosphorus poisoning.[1] Beyond its established anticholinergic activity, a growing body of evidence reveals that PHC exerts significant protective effects across various organ systems, including the heart, lungs, brain, and kidneys.[1][2] These pleiotropic effects are attributed to its ability to modulate a complex network of downstream signaling pathways, primarily impacting inflammatory responses, apoptosis, and cellular stress. This technical guide provides a comprehensive overview of the core downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the selective blockade of M1 and M3 muscarinic acetylcholine receptors.[3][4] This initial interaction triggers a cascade of downstream effects, influencing several key intracellular signaling pathways.

Anti-Inflammatory Signaling

A predominant effect of PHC is the attenuation of inflammatory responses, largely through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: PHC has been consistently shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[5][6][7] This inhibition is often linked to upstream effects on Toll-like receptor 4 (TLR4).[8][9] By preventing the translocation of NF-κB to the nucleus, PHC effectively downregulates the expression of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[6][10]

-

MAPK Pathway: The MAPK family, particularly p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2), are central to cellular responses to stress and inflammation. PHC has been demonstrated to suppress the phosphorylation of p38 MAPK and ERK1/2 in various models of injury, contributing to its anti-inflammatory and neuroprotective effects.[10][11]

Anti-Apoptotic Signaling

PHC confers significant protection against programmed cell death, or apoptosis, through the modulation of several key signaling cascades.

-

Bcl-2 Family and Caspase-3: In models of myocardial and lung injury, PHC has been shown to regulate the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, shifting it towards cell survival.[12][13] This is often accompanied by a reduction in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[14]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and growth. PHC has been found to activate this pathway, leading to the phosphorylation and activation of Akt.[3][14] Activated Akt can then phosphorylate and inactivate pro-apoptotic targets, promoting cell survival. This mechanism is central to PHC's cardioprotective effects.[15]

-

PARK2/AIFM1 Pathway: In the context of diabetic kidney disease, PHC has been shown to activate PARK2, which then modulates the ubiquitination of Apoptosis-Inducing Factor Mitochondria-Associated 1 (AIFM1).[16] This action prevents the nuclear translocation of AIFM1, thereby inhibiting apoptosis.[16]

Oxidative Stress and Other Pathways

-

Nrf2 Pathway: PHC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[17] This activation leads to the expression of antioxidant enzymes and has been shown to have a crosstalk with and inhibit the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.[17]

-

Notch1 Pathway: In acute lung injury models, PHC has been demonstrated to promote the Hes1/Notch1 signaling pathway.[18] This pathway is involved in mitigating endoplasmic reticulum stress-mediated apoptosis.[18]

-

JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK)/Stress-activated protein kinase (SAPK) pathway is another branch of the MAPK family. In the context of chronic obstructive pulmonary disease (COPD) with mechanical ventilation, PHC has been suggested to inhibit this pathway.[19]

Quantitative Data on Downstream Signaling Targets

The following tables summarize the available quantitative data on the effects of this compound on its downstream signaling targets.

| Target Pathway | Key Molecules | Model System | PHC Concentration/Dose | Observed Effect | Reference(s) |

| Anti-Inflammatory | NF-κB | LPS-induced acute lung injury in rats | 0.03, 0.1, 0.3 mg/kg (i.p.) | Significantly attenuated LPS-induced activation and expression of NF-κB. | [7] |

| p-p38 MAPK | LPS-activated microglia | Pretreatment with PHC | Significantly lowered LPS-induced p38 MAPK activity. | [10] | |

| p-p38 MAPK, p-ERK1/2 | CLP-induced acute lung injury in mice | 0.45 mg/kg | Markedly inhibited the expression of ERK1/2 and p38 MAPK. | [11] | |

| Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-1β, IL-6) | LPS-induced BEAS-2B cells | 0.01-1.0 μM | Reduced the levels of inflammatory cytokines. | [3] | |

| Anti-Apoptotic | Bax, Bcl-2 | Ischemia/reperfusion in rat hearts | Not specified | Decreased Bax expression and increased Bcl-2 expression. | [12] |

| PI3K/Akt | Anoxia/reoxygenation in H9c2 cells | 0.1 μM | Activated the Akt/GSK-3β signaling pathway. | [3] | |

| PI3K/Akt | LPS-induced acute lung injury | Not specified | Increased PI3K and Akt phosphorylation. | [14] | |

| Other Pathways | Nrf2 | Renal ischemia/reperfusion-induced lung injury | 1 mg/kg | Markedly induced the Nrf2 pathway. | [17] |

Note: Specific IC50 and Ki values for many of these interactions are not yet widely published and represent an area for future research.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows discussed.

Figure 1: Overview of this compound's core downstream signaling pathways.

Figure 2: A generalized workflow for Western blot analysis.

Figure 3: A generalized workflow for the TUNEL assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature on this compound. These are generalized from common practices and should be optimized for specific experimental conditions.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is applicable for assessing the expression levels of proteins such as Bax, Bcl-2, and the phosphorylation status of kinases like p38 MAPK, ERK1/2, and Akt.

-

Protein Extraction: Tissues or cells are homogenized in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay kit according to the manufacturer's instructions.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel. The proteins are separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-phospho-p38 MAPK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software. The expression of target proteins is often normalized to a loading control such as β-actin or GAPDH. For phosphorylation analysis, the level of the phosphorylated protein is typically normalized to the total protein level.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Sample Preparation: Tissue sections are deparaffinized and rehydrated. Cells grown on coverslips are fixed with a formaldehyde-based fixative.

-

Permeabilization: The samples are permeabilized to allow entry of the labeling reagents, often using a solution containing Triton X-100 or proteinase K.

-

TUNEL Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently tagged dUTP) in a humidified chamber. TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If an indirectly labeled dUTP is used (like Br-dUTP), the samples are incubated with a fluorescently labeled antibody that specifically binds to the label (e.g., anti-BrdU-FITC).

-

Counterstaining: The nuclei of all cells are stained with a fluorescent dye such as DAPI or propidium iodide to allow for visualization of the total cell population.

-

Imaging and Analysis: The samples are visualized using a fluorescence microscope. Apoptotic cells are identified by the colocalization of the TUNEL signal (e.g., green fluorescence) with the nuclear counterstain (e.g., blue fluorescence). The apoptotic index can be calculated as the percentage of TUNEL-positive cells relative to the total number of cells.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

EMSA is used to detect the activation of transcription factors, such as NF-κB, by assessing their ability to bind to specific DNA sequences.

-

Nuclear Protein Extraction: Nuclear extracts are prepared from cells or tissues to isolate the transcription factors.

-

Probe Labeling: A double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB is labeled, typically with a radioisotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer that contains non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis. The protein-DNA complexes migrate more slowly through the gel than the free, unbound probe.

-

Detection: If a radioactive probe is used, the gel is dried and exposed to X-ray film. If a non-radioactive probe is used, detection is performed according to the specific tag (e.g., chemiluminescence for biotin or fluorescence imaging).

-

Analysis: The presence of a "shifted" band, which migrates slower than the free probe, indicates the presence of an active NF-κB-DNA complex. The specificity of the binding can be confirmed by competition assays using an excess of unlabeled probe.

Conclusion

This compound exhibits a complex and multifaceted pharmacological profile that extends beyond its primary anticholinergic activity. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress underscores its therapeutic potential in a range of conditions characterized by cellular injury and dysregulated inflammatory responses. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action of this compound and explore its potential in novel therapeutic applications. Further research is warranted to establish more precise quantitative measures of its effects on these downstream targets and to fully delineate the intricate crosstalk between these signaling cascades.

References

- 1. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Smoking Attenuates Efficacy of this compound in Acute Respiratory Distress Syndrome Induced by Lipopolysaccharide in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway | Aging [aging-us.com]

- 6. This compound suppressed peripheral nerve injury-induced neuropathic pain by inhibiting microglial MAPK/p-p38/IL-1β pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. different-concentrations-of-lipopolysaccharide-regulate-barrier-function-through-the-pi3k-akt-signalling-pathway-in-human-pulmonary-microvascular-endothelial-cells - Ask this paper | Bohrium [bohrium.com]

- 8. Effect of this compound on expressions of MAPK in mice with CLP-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. advances.umw.edu.pl [advances.umw.edu.pl]

- 11. This compound protects against lipopolysaccharide-induced acute lung injury by promoting the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pleiotropic effects and pharmacological properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. This compound Protects Rat Cardiomyocytes from Ischemia-Reperfusion Injury by Platelet-derived Growth Factor-B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. miR–122–5p Promotes Cowshed Particulate Matter2.5-Induced Apoptosis in NR8383 by Targeting COL4A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The protective effect of polyphyllin I on myocardial ischemia/ reperfusion injury in rats - Huang - Annals of Translational Medicine [atm.amegroups.org]

- 17. tandfonline.com [tandfonline.com]

- 18. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of the selective muscarinic receptor antagonist this compound on the respiratory tract - PubMed [pubmed.ncbi.nlm.nih.gov]

Penehyclidine Hydrochloride: A Modulator of Cytokine Profiles in Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Penehyclidine hydrochloride (PHC), an anticholinergic agent, has demonstrated significant anti-inflammatory properties by modulating the expression and secretion of various cytokines.[1][2] This technical guide provides a comprehensive overview of the effects of PHC on cytokine profiles, detailing the underlying signaling pathways and experimental methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Core Mechanism of Action: Attenuation of Pro-inflammatory Cytokines

This compound consistently demonstrates an inhibitory effect on the production of key pro-inflammatory cytokines in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][3][4] Studies across various in vitro and in vivo models have shown that PHC treatment leads to a significant reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][5][6] This modulation of the cytokine storm is a critical aspect of its therapeutic potential in inflammatory conditions.[1]

Quantitative Effects on Cytokine Levels

The following tables summarize the quantitative data from key studies, illustrating the dose-dependent effects of this compound on cytokine production in different experimental models.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-stimulated RAW264.7 Macrophages

| PHC Concentration | TNF-α mRNA (fold change vs. LPS) | IL-6 mRNA (fold change vs. LPS) | IL-1β mRNA (fold change vs. LPS) |

| 1 µg/mL | Partially but significantly attenuated | Partially but significantly attenuated | Partially but significantly attenuated |

| 5 µg/mL | Partially but significantly attenuated | Partially but significantly attenuated | Partially but significantly attenuated |

Data synthesized from a study on RAW264.7 cells treated with 1 µg/mL LPS for 24 hours.[1]

Table 2: Effect of this compound on Serum Cytokine Levels in a Rat Model of Cardiopulmonary Bypass-Related Lung Injury

| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |

| CPB Group | Significantly increased vs. Control | Significantly increased vs. Control | Significantly increased vs. Control |

| PHC Group | Significantly decreased vs. CPB | Significantly decreased vs. CPB | Significantly decreased vs. CPB |

Data from a study on rats undergoing cardiopulmonary bypass (CPB).[5]

Table 3: Effect of this compound on Cytokine Levels in Lung Tissue of a Rat Model of COPD with Mechanical Ventilation

| Treatment Group | TNF-α Level | IL-10 Level |

| Model + Saline | Increased vs. Control | Decreased vs. Control |

| Model + PHC | Decreased vs. Model + Saline | Increased vs. Model + Saline |

This study highlights PHC's ability to not only decrease pro-inflammatory TNF-α but also increase the anti-inflammatory cytokine IL-10.[7]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. The primary mechanisms identified involve the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[3][8][9] PHC has been shown to inhibit the activation of NF-κB.[3][4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the active NF-κB dimer into the nucleus.[10]

References

- 1. advances.umw.edu.pl [advances.umw.edu.pl]

- 2. scielo.br [scielo.br]

- 3. This compound Decreases Pulmonary Microvascular Endothelial Inflammatory Injury Through a Beta-Arrestin-1-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on inflammatory response and oxidative stress in rats with cardiopulmonary bypass related-lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. scienceopen.com [scienceopen.com]

- 8. The Role of Phospholipase C Signaling in Macrophage-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Penehyclidine Hydrochloride's Regulation of NF-κB Signaling: A Technical Guide

Abstract: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor family that orchestrates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its dysregulation is a hallmark of many inflammatory diseases. Penehyclidine hydrochloride (PHC), a novel anticholinergic agent, has demonstrated significant anti-inflammatory properties. A growing body of evidence indicates that a primary mechanism underlying these effects is the targeted modulation of the NF-κB signaling pathway. This technical guide provides an in-depth analysis of PHC's interaction with the NF-κB cascade, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular pathways and workflows.

The NF-κB Signaling Pathway: A Primer

The NF-κB family consists of five related transcription factors: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). In most resting cells, NF-κB dimers are sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. The canonical activation pathway, often triggered by pro-inflammatory stimuli like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the activation of the IκB kinase (IKK) complex.[1] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation.[1] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (typically p65/p50), facilitating its translocation into the nucleus.[2][3] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.[2][4]

This compound's Mechanism of NF-κB Regulation

PHC intervenes in the NF-κB signaling cascade at multiple levels, primarily by inhibiting the activation and nuclear translocation of the p65 subunit. Studies consistently show that PHC treatment leads to a dose-dependent decrease in nuclear NF-κB p65 protein expression in inflammatory models.[4] The mechanism involves blocking the degradation of the inhibitory protein IκBα and suppressing upstream signaling components.[5]

Key points of intervention include:

-

Inhibition of Upstream Receptors: PHC has been shown to suppress the LPS-induced increase in TLR2 and TLR4 mRNA expression, which are key upstream receptors that initiate the NF-κB cascade.[4][6]

-

Suppression of IκBα Phosphorylation: By preventing the phosphorylation and subsequent degradation of IκBα, PHC ensures that NF-κB p65 remains sequestered and inactive in the cytoplasm.[5]

-

Blocking p65 Nuclear Translocation: The primary downstream effect is the inhibition of NF-κB p65's translocation from the cytoplasm to the nucleus. This has been observed in various cell types, including microglia and RAW264.7 macrophages.[7][8]

-

Modulation of Related Pathways: PHC can blunt the activation of p38 MAPK and ERK, kinases that can contribute to NF-κB activation.[9] It also appears to inhibit NF-κB signaling in a manner independent of the Nrf2 pathway, suggesting a direct effect on the core NF-κB components.[5]

Quantitative Data Summary

The inhibitory effects of PHC on the NF-κB pathway and downstream inflammatory markers have been quantified in numerous preclinical models.

Table 1: In Vivo Studies on PHC Regulation of NF-κB

| Model System | Stimulus | PHC Dosage (i.p. or i.v.) | Key Finding | Reference |

| Sprague-Dawley Rats (ALI) | LPS (8 mg/kg) | 1 and 3 mg/kg | Dose-dependently decreased NF-κB p65 protein expression in lung tissue. | [4][6] |

| Sprague-Dawley Rats (ALI) | LPS (5 mg/kg) | 0.03, 0.1, 0.3 mg/kg | Significantly inhibited the activation and expression of NF-κB in lung tissue. | [10][11] |

| Sprague-Dawley Rats (ALI) | LPS (5 mg/kg) | Varied Doses | Blunted the activation of NF-κB, p38MAPK, and ERK. | [9] |

| Septic Mice (CLP) | Cecal Ligation and Puncture | 0.45 mg/kg | Markedly decreased TNF-α levels and iNOS mRNA expression. | [12] |

| Rats (THS-induced ALI) | Trauma-Hemorrhagic Shock | Not specified | Attenuated increases in NF-κB and AP-1 DNA binding activity in lung tissues. | [13] |

ALI: Acute Lung Injury; LPS: Lipopolysaccharide; CLP: Cecal Ligation and Puncture; THS: Trauma-Hemorrhagic Shock; i.p.: Intraperitoneal; i.v.: Intravenous.

Table 2: In Vitro Studies on PHC Regulation of NF-κB

| Model System | Stimulus | PHC Dosage | Key Finding | Reference |

| Microglial Cells | LPS | Varied Concentrations | Effectively inhibited the translocation of NF-κB from the cytoplasm to the nucleus. | [7] |

| RAW264.7 Cells | LPS | Not specified | Inhibited the translocation of NF-κB from the cytoplasm to the nucleus in a dose-dependent manner. | [8] |

| HPMVEC | LPS | Not specified | Decreased NF-κB activation, an effect dependent on the upregulation of beta-arrestin-1. | [14] |

| RAW264.7 Cells | LPS | 1 µg/mL and 5 µg/mL | Alleviated LPS-induced inflammation and oxidative stress, partly through Nrf2 signaling. | [15] |

HPMVEC: Human Pulmonary Microvascular Endothelial Cells.

Key Experimental Protocols

The assessment of NF-κB activation is multifaceted. Below are detailed methodologies for key experiments cited in the literature on PHC.

Protocol: Western Blot for Nuclear NF-κB p65

This method quantifies the amount of NF-κB p65 that has translocated to the nucleus.[2][4]

-

Nuclear and Cytoplasmic Extraction:

-

Harvest cells or homogenized tissue and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1.5 mM MgCl₂, 0.5% NP-40, with protease inhibitors).

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and resuspend in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease inhibitors).

-

Vortex vigorously and incubate on ice, followed by centrifugation to collect the nuclear extract (supernatant).

-

-

Protein Quantification:

-

Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for NF-κB p65 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis:

-

Quantify band intensity using densitometry software. Normalize p65 levels to a nuclear loading control (e.g., Lamin B1 or Histone H3) and a cytoplasmic loading control (e.g., β-actin or GAPDH).

-

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB in nuclear extracts.[10][11][16]

-

Probe Preparation:

-

Synthesize and anneal complementary oligonucleotides containing a consensus κB binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the double-stranded probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or a non-radioactive label (e.g., biotin).

-

-

Binding Reaction:

-

Incubate nuclear extracts (5-10 µg) with the labeled probe in a binding buffer (containing poly(dI-dC) to prevent non-specific binding) for 20-30 minutes at room temperature.

-

For supershift assays, add a specific antibody against an NF-κB subunit (e.g., anti-p65) to the reaction to confirm the identity of the protein in the complex.

-

-

Electrophoresis:

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel in a low ionic strength buffer (e.g., 0.5x TBE).

-

-

Detection:

-

Dry the gel and expose it to X-ray film (for radioactive probes) or transfer to a membrane for chemiluminescent detection (for non-radioactive probes).

-

-

Analysis:

-

The presence of a "shifted" band (migrating slower than the free probe) indicates active NF-κB binding. A "supershifted" band confirms the presence of the specific subunit.

-

Protocol: Immunofluorescence for p65 Subcellular Localization

This imaging-based technique visualizes the location of NF-κB p65 within the cell.[2][17][18]

-

Cell Culture and Treatment:

-

Grow cells (e.g., HeLa, RAW264.7) on glass coverslips in a multi-well plate.

-

Treat cells with the inflammatory stimulus (e.g., LPS or TNF-α) with or without PHC for the desired time.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash again and permeabilize the cell membranes with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Incubate with a primary antibody against NF-κB p65 for 1 hour at room temperature or overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Analyze images to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio indicates translocation.

-

Conclusion for Drug Development Professionals

The consistent and dose-dependent inhibition of the NF-κB pathway by this compound positions it as a compelling candidate for therapeutic intervention in inflammatory diseases. Its multi-level regulatory action—from suppressing upstream TLR expression to directly blocking the nuclear translocation of p65—suggests a robust anti-inflammatory mechanism. The experimental protocols outlined herein provide a validated framework for further preclinical and clinical investigation. Future research should focus on elucidating the precise molecular interactions between PHC and the core components of the NF-κB machinery and exploring its efficacy in a broader range of NF-κB-driven pathologies.

References

- 1. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TDP-43 Inhibits NF-κB Activity by Blocking p65 Nuclear Translocation | PLOS One [journals.plos.org]

- 4. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits renal ischemia/reperfusion-induced acute lung injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penehyclidine ameliorates acute lung injury by inhibiting Toll-like receptor 2/4 expression and nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits the LPS-induced inflammatory response in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits the release of high-mobility group box 1 in lipopolysaccharide-activated RAW264.7 cells and cecal ligation and puncture-induced septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound attenuates LPS-induced acute lung injury involvement of NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Penehyclidine prevents nuclear factor-kappaB activation in acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective effects of this compound on septic mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. This compound Decreases Pulmonary Microvascular Endothelial Inflammatory Injury Through a Beta-Arrestin-1-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. advances.umw.edu.pl [advances.umw.edu.pl]

- 16. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

Penehyclidine Hydrochloride: A Modulator of the Nrf2 Signaling Pathway in Oxidative Stress and Inflammation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Penehyclidine hydrochloride (PHC) is a selective anticholinergic drug clinically utilized for its anti-inflammatory and antioxidant properties.[1][2] Emerging evidence has highlighted its significant impact on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and therapeutic potential of PHC's interaction with the Nrf2 pathway, tailored for researchers, scientists, and drug development professionals.

The Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic insults.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[5] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as proteins involved in glutathione synthesis and drug metabolism.[5]

PHC has been shown to activate this protective pathway, thereby mitigating cellular damage in various pathological conditions, including inflammation, ischemia-reperfusion injury, and diabetic complications.[5][6][7] This guide will delve into the specifics of this interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Molecular Mechanism of this compound on the Nrf2 Pathway

This compound's activation of the Nrf2 pathway is a multi-faceted process involving upstream signaling molecules and a nuanced interplay with other cellular pathways.

Upstream Activation via ROS and AMPK

Studies have indicated that PHC can induce the production of reactive oxygen species (ROS), which act as signaling molecules to initiate the Nrf2 response.[2][6] The accumulation of ROS can lead to the oxidation of critical cysteine residues on Keap1, thereby liberating Nrf2.[2][6] Furthermore, the scavenging of ROS with N-acetyl-L-cysteine has been shown to abolish the PHC-induced upregulation of Nrf2 and HO-1, confirming the role of ROS in this process.[2][6]

In addition to ROS-mediated activation, PHC has been found to stimulate the adenosine monophosphate-activated protein kinase (AMPK) pathway.[5][8] AMPK, a key cellular energy sensor, can phosphorylate and activate Nrf2, promoting its nuclear translocation and transcriptional activity.[8] The inhibition of AMPK has been demonstrated to reduce the PHC-induced activation of Nrf2, highlighting the importance of this kinase in the signaling cascade.[9]

Interaction with Other Signaling Pathways

The effects of PHC are not limited to the Nrf2 pathway. It also modulates other critical signaling cascades, such as the nuclear factor-kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[5][10] PHC has been shown to inhibit NF-κB signaling in an Nrf2-independent manner, while its inhibition of NLRP3 signaling is dependent on Nrf2 activation.[5][10] This suggests a complex crosstalk between these pathways, where PHC exerts its anti-inflammatory effects through both direct and Nrf2-mediated mechanisms. More recent research also points to the involvement of the mTOR/Keap1/Nrf2 signaling pathway in the context of acute lung injury.[11]

Downstream Targets and Cellular Effects

Upon activation and nuclear translocation, Nrf2, orchestrated by PHC, upregulates a battery of antioxidant and cytoprotective genes. Key downstream targets include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[5]

-

NAD(P)H Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[2][6]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[5]

-

PARK2: PHC activates Nrf2 to up-regulate PARK2 transcription, which in turn induces mitophagy and inhibits apoptosis in diabetic kidney disease.[7]

The induction of these genes by PHC leads to a reduction in oxidative stress, suppression of inflammatory responses, and ultimately, cellular protection.[5][6][12]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the impact of this compound on the Nrf2 pathway and related cellular responses.

Table 1: In Vitro Effects of this compound on Nrf2 Pathway Activation

| Cell Line | Treatment Condition | PHC Concentration | Outcome Measure | Result | Reference |

| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | Nrf2 Protein Expression | Significantly elevated (dose-dependent) | [2][6] |

| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | HO-1 Protein Expression | Significantly elevated (dose-dependent) | [2][6] |

| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | NQO1 Protein Expression | Significantly elevated (dose-dependent) | [2][6] |

| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | IL-6, TNF-α, IL-1β mRNA | Suppressed expression | [6] |

| RAW264.7 Macrophages | LPS-induced inflammation | 1 µg/mL, 5 µg/mL | ROS Production | Suppressed | [6] |

| NR8383 Rat Alveolar Macrophages | tert-butyl hydroperoxide (t-BHP) | 1, 2.5, 5 µg/mL | Cell Viability | Increased (dose-dependent) | [13] |

| NR8383 Rat Alveolar Macrophages | tert-butyl hydroperoxide (t-BHP) | 1, 2.5, 5 µg/mL | ROS Production | Decreased (dose-dependent) | [13] |

| NR8383 Rat Alveolar Macrophages | PHC alone | 5 µg/mL | Nuclear Nrf2 Concentration | Increased over time (4, 8, 16 h) | [9] |

| NR8383 Rat Alveolar Macrophages | PHC alone | 5 µg/mL | p-AMPK Protein Levels | Increased over time (2, 4, 8 h) | [9] |

Table 2: In Vivo Effects of this compound on Nrf2 Pathway and Oxidative Stress Markers

| Animal Model | Treatment Condition | PHC Dosage | Outcome Measure | Result | Reference |

| Rats with Renal Ischemia/Reperfusion | rI/R + PHC | 1 mg/kg | Lung Nrf2 Expression | Markedly induced | [5][10] |

| Rats with Renal Ischemia/Reperfusion | rI/R + PHC | 1 mg/kg | Lung AMPK Activation | Markedly induced | [5][10] |

| Rats with Renal Ischemia/Reperfusion | rI/R + PHC | 1 mg/kg | Lung NF-κB Activation | Suppressed | [5][10] |

| Rats with Renal Ischemia/Reperfusion | rI/R + PHC | 1 mg/kg | Lung NLRP3 Activation | Suppressed | [5][10] |

| Mice with Renal Ischemia Reperfusion | RIR + PHC | Not specified | Lung Nrf2 and HO-1 Production | Improved | [12] |

| Mice with Renal Ischemia Reperfusion | RIR + PHC | Not specified | Lung SOD and CAT Production | Promoted | [12] |

| Mice with Renal Ischemia Reperfusion | RIR + PHC | Not specified | Lung MDA and O2- Production | Suppressed | [12] |

| Rats with Chronic Obstructive Pulmonary Disease | COPD + Mechanical Ventilation + PHC | 1.0 mg/kg | Lung SOD Levels | Increased | [14] |

| Rats with Chronic Obstructive Pulmonary Disease | COPD + Mechanical Ventilation + PHC | 1.0 mg/kg | Lung MDA Levels | Decreased | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and the Nrf2 pathway.

1. Cell Culture and Treatment

-

Cell Lines: RAW264.7 murine macrophages or NR8383 rat alveolar macrophages are commonly used.[5][6]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inflammatory models, cells are pre-treated with PHC (e.g., 1 or 5 µg/mL) for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.[6] For oxidative stress models, cells are pre-treated with PHC for 24 hours before exposure to an oxidizing agent like tert-butyl hydroperoxide (t-BHP; e.g., 10 mM) for 4 hours.[13]

2. Western Blot Analysis

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions can be separated using a nuclear extraction kit.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, p-AMPK, AMPK, and a loading control (e.g., GAPDH or β-actin). After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Quantitative Real-Time PCR (qPCR)

-

RNA Extraction: Total RNA is extracted from cells or tissues using TRIzol reagent according to the manufacturer's instructions.

-

Reverse Transcription: cDNA is synthesized from total RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes (e.g., IL-6, TNF-α, IL-1β) is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

4. Measurement of Reactive Oxygen Species (ROS)

-

Flow Cytometry: Cells are incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) at 37°C for 30 minutes. After washing, the fluorescence intensity is measured by flow cytometry to quantify intracellular ROS levels.[6]

-

Immunofluorescence: Cells grown on coverslips are treated as described and then incubated with DCFH-DA. After washing, the cells are fixed, and the fluorescence is observed under a fluorescence microscope.[6]

5. Cell Viability Assay (CCK-8)